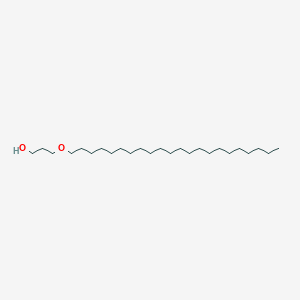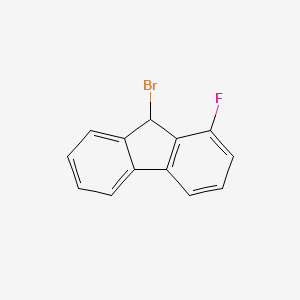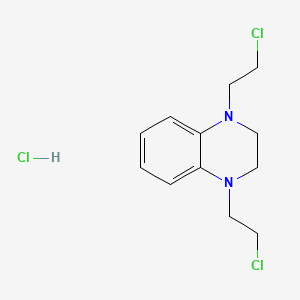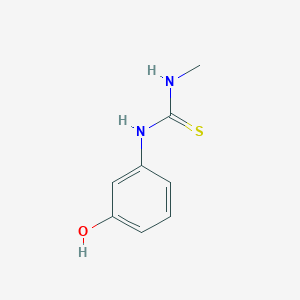
N-(3-Hydroxyphenyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxyphenyl)-N’-methylthiourea is an organic compound with the molecular formula C8H10N2OS It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a 3-hydroxyphenyl group and the other with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Hydroxyphenyl)-N’-methylthiourea can be synthesized through the reaction of 3-hydroxyaniline with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Hydroxyaniline+Methyl isothiocyanate→N-(3-Hydroxyphenyl)-N’-methylthiourea
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxyphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxyphenyl)-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxyphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxyl and thiourea groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: Lacks the hydroxyl group, making it less polar and potentially less reactive.
N-(4-Hydroxyphenyl)-N’-methylthiourea: Similar structure but with the hydroxyl group in the para position, which can affect its reactivity and interaction with biological targets.
N-Methylthiourea: Lacks the phenyl group, resulting in different chemical and biological properties.
Uniqueness
N-(3-Hydroxyphenyl)-N’-methylthiourea is unique due to the presence of both the hydroxyl and thiourea groups, which confer distinct chemical reactivity and biological activity. The position of the hydroxyl group (meta position) also influences its properties, making it different from other similar compounds.
Eigenschaften
CAS-Nummer |
21572-57-6 |
|---|---|
Molekularformel |
C8H10N2OS |
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H10N2OS/c1-9-8(12)10-6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H2,9,10,12) |
InChI-Schlüssel |
JTMVFTMUBVVPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)NC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


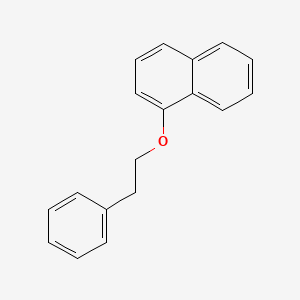



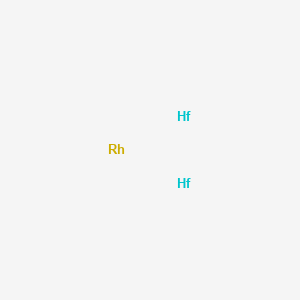
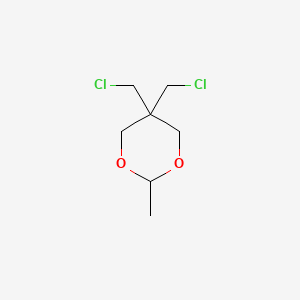
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
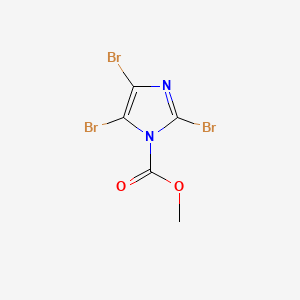
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)

